

Application Notes and Protocols for Investigating Citrinin Neurotoxicity in SH-SY5Y Cells

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Compound of Interest		
Compound Name:	Citrinin	
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These application notes provide a comprehensive guide for utilizing the human neuroblastoma cell line, SH-SY5Y, as an in vitro model to investigate the neurotoxic effects of the mycotoxin **Citrinin** (CIT). This document includes summaries of key quantitative data, detailed experimental protocols for essential assays, and visualizations of the implicated signaling pathways and experimental workflows.

Introduction to Citrinin Neurotoxicity and the SH-SY5Y Model

Citrinin (CIT) is a mycotoxin produced by several species of fungi, including Aspergillus, Penicillium, and Monascus.[1][2] While primarily recognized as a nephrotoxin, emerging evidence indicates its potential to induce neurotoxicity.[1][2] The underlying mechanisms of CIT-induced neurotoxicity are not yet fully elucidated, but studies suggest the involvement of oxidative stress and apoptosis.[1][2]

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized in vitro model for neurotoxicity studies. These cells, derived from a human bone marrow biopsy of a neuroblastoma, can be differentiated into a more mature neuronal phenotype, expressing many markers and functions of primary neurons. Their human origin, ease of culture, and ability to



mimic neuronal responses make them a valuable tool for screening neurotoxic compounds and elucidating mechanisms of neuronal cell death.

Data Presentation: Quantitative Effects of Citrinin on SH-SY5Y Cells

The following tables summarize quantitative data from various studies on the effects of **citrinin** on SH-SY5Y cells, providing a comparative overview of its cytotoxic and neurotoxic potential.

Table 1: Citrinin IC50 Values in SH-SY5Y Cells

Assay	Exposure Time	IC50 Value (μM)	Reference
MTT	24 hours	250.90	[1]
MTT	24 hours	77.1	[2]
MTT	48 hours	74.7	[2]
Neutral Red	24 hours	101.0	[2]
Neutral Red	48 hours	54.7	[2]

Table 2: Citrinin-Induced Changes in SH-SY5Y Cell Parameters (24-hour exposure)

Citrinin Conc. (µM)	Cell Proliferati on Decrease	ROS Productio n Increase	Apoptosi s Increase (fold)	Calcium Ion Mobilizati on Increase	Mitochon drial Membran e Potential Decrease	Referenc e
50	Significant	≥34.76%	≥9.43	≥36.52%	≥86.8%	[1]
100	Significant	≥34.76%	≥9.43	≥36.52%	≥86.8%	[1]

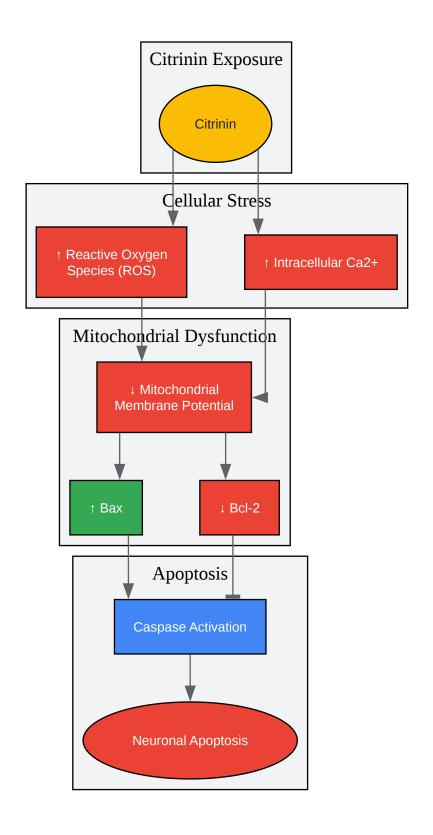
Table 3: Citrinin-Induced Apoptosis in SH-SY5Y Cells (24-hour exposure)



Citrinin Conc. (μΜ)	Late Apoptotic Cells (fold increase vs. control)	Reference
38.75	2.026 ± 0.052	[1]
50	2.093 ± 0.117	[1]

Mandatory Visualizations Signaling Pathway of Citrinin-Induced Neurotoxicity



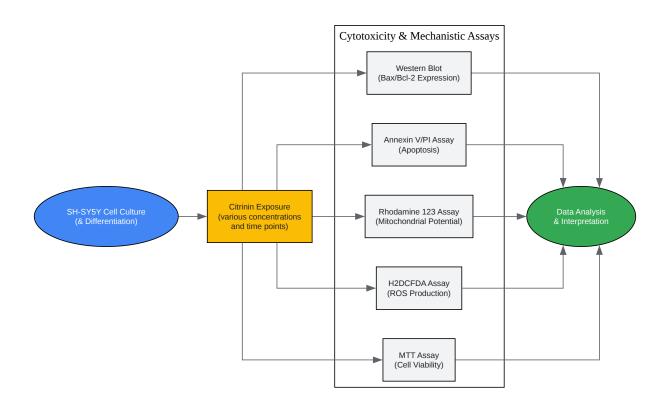


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Caption: Signaling pathway of Citrinin-induced neurotoxicity in SH-SY5Y cells.



Experimental Workflow for Investigating Citrinin Neurotoxicity



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Caption: Experimental workflow for citrinin neurotoxicity assessment in SH-SY5Y cells.

Experimental Protocols SH-SY5Y Cell Culture and Differentiation



Materials:

- SH-SY5Y cells
- Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Differentiation Medium: DMEM with 1% FBS and 10 μM Retinoic Acid (RA).
- Phosphate Buffered Saline (PBS)
- Trypsin-EDTA (0.25%)
- T-75 flasks, 6-well plates, 96-well plates

Protocol:

- Cell Culture: Culture SH-SY5Y cells in T-75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with Complete Growth Medium and centrifuge. Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.
- Differentiation (Optional but Recommended): For a more neuron-like phenotype, seed cells
 at a desired density and allow them to attach overnight. Replace the Complete Growth
 Medium with Differentiation Medium. Culture for 5-7 days, changing the medium every 2-3
 days. Differentiated cells will exhibit a more elongated morphology with neurite outgrowths.

Cell Viability Assessment (MTT Assay)

Materials:

- SH-SY5Y cells (differentiated or undifferentiated)
- Citrinin stock solution



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates

Protocol:

- Seed 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.
- Treat the cells with various concentrations of citrinin for 24 or 48 hours. Include a vehicle control (e.g., DMSO).
- After the incubation period, add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Aspirate the medium containing MTT and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)

Materials:

- SH-SY5Y cells
- Citrinin stock solution
- 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO)
- Hank's Balanced Salt Solution (HBSS)
- Black, clear-bottom 96-well plates



Protocol:

- Seed cells in a black, clear-bottom 96-well plate and treat with citrinin as described for the MTT assay.
- After treatment, remove the medium and wash the cells with HBSS.
- Load the cells with 10 μ M H2DCFDA in HBSS and incubate for 30 minutes at 37°C in the dark.
- Wash the cells with HBSS to remove excess probe.
- Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
- Express ROS levels as a percentage increase over the control.

Assessment of Mitochondrial Membrane Potential (MMP) (Rhodamine 123 Assay)

Materials:

- SH-SY5Y cells
- Citrinin stock solution
- Rhodamine 123 stock solution (in DMSO)
- HBSS
- Black, clear-bottom 96-well plates

Protocol:

- Seed and treat cells with **citrinin** in a black, clear-bottom 96-well plate.
- After treatment, remove the medium and wash the cells with HBSS.



- Incubate the cells with 5 μ M Rhodamine 123 in HBSS for 30 minutes at 37°C in the dark.
- · Wash the cells twice with HBSS.
- Measure the fluorescence intensity (excitation ~507 nm, emission ~529 nm).
- A decrease in fluorescence intensity indicates a loss of MMP.

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

Materials:

- SH-SY5Y cells
- · Citrinin stock solution
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- · 6-well plates
- · Flow cytometer

Protocol:

- Seed 5 x 10⁵ cells per well in 6-well plates and treat with **citrinin** for 24 hours.
- Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
- · Wash the cells twice with cold PBS.
- Resuspend the cell pellet in 1X Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.



- Incubate for 15 minutes at room temperature in the dark.
- Analyze the cells by flow cytometry.
 - Annexin V- / PI- : Live cells
 - Annexin V+ / PI- : Early apoptotic cells
 - Annexin V+ / PI+ : Late apoptotic/necrotic cells
 - o Annexin V- / PI+: Necrotic cells

Western Blot Analysis for Bax and Bcl-2

Materials:

- SH-SY5Y cells treated with citrinin
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
- HRP-conjugated secondary antibodies
- ECL detection reagent

Protocol:



- Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge to pellet cell
 debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (20-40 μg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
- Analysis: Quantify the band intensities and normalize to the loading control to determine the relative expression levels of Bax and Bcl-2.

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